molecular formula C10H12FIN2O B2388978 N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide CAS No. 1582731-79-0

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Cat. No.: B2388978
CAS No.: 1582731-79-0
M. Wt: 322.122
InChI Key: WBPSWPQXZPDDCL-UHFFFAOYSA-N
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Description

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of fluorine and iodine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms onto the pyridine ring.

    Amidation: Formation of the propionamide group through a reaction with a suitable amine.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and selectivity. For example, halogenation may require the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl), while amidation may be facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on improving the efficiency, cost-effectiveness, and environmental sustainability of the synthesis. This may include the use of continuous flow reactors, green chemistry principles, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets, influencing its overall efficacy.

Comparison with Similar Compounds

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:

    N-(5-Fluoro-4-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a chlorine atom instead of iodine.

    N-(5-Fluoro-4-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a bromine atom instead of iodine.

    N-(5-Fluoro-4-methyl-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a methyl group instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPSWPQXZPDDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2.5M solution of nBuLi (30.6 mL, 76 mmol) in hexanes was added drop-wise to a solution of N-(5-fluoropyridin-3-yl)-2,2-dimethylpropanamide 5.0 g, 25.5 mmol) and TMEDA (11.54 mL, 76 mmol) in THF (127 mL) at −78° C. over 1 hour, while ensuring the internal temperature did not go above −70° C. The resulting solution was stirred at −78° C. for 1 hour. Iodine (19.40 g, 76 mmol) in THF (20 mL) was added drop-wise over 30 min ensuring the internal temperature remained below −70° C. The resulting reaction was stirred for 1 hour at −78° C. The reaction was quenched at −78° C. with water and then warmed to ambient temperature. 10% Aqueous sodium thiosulfate was added until the iodine color dissipated and the mixture was extracted with ethyl acetate (×3). The combined organic fractions were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure to afford the title compound (8.21 g, 25.5 mmol, 100% yield), MS (ESI): m/z=323.26 (MH+), 100% pure by LCMS.
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N-(5-fluoropyridin-3-yl)-2,2-dimethylpropanamide
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